![molecular formula C19H22N4O2S B2530195 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207019-85-9](/img/structure/B2530195.png)
2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring an imidazole ring linked to a thiol group and an acetamide moiety, suggests diverse biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H21N3OS, with a molecular weight of approximately 303.4 g/mol. The structure can be represented as follows:
This compound's design incorporates functional groups known for their biological activity, particularly the imidazole and isoxazole rings, which are prevalent in numerous bioactive molecules.
Anticancer Properties
Research has indicated that This compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its antiproliferative effects:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-435 | 24 ± 2 |
A375 (Melanoma) | 38 ± 3 |
LNCaP (Prostate) | 50 ± 6 |
PC3 (Prostate) | 30 ± 4 |
These values indicate that the compound is particularly effective against breast and prostate cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
The anticancer activity of this compound is primarily attributed to its interaction with tubulin, inhibiting its polymerization. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel, which also targets microtubule dynamics. Molecular docking studies have shown that specific functional groups within the compound favorably interact with the colchicine binding site on tubulin, leading to disrupted mitotic processes and subsequent apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MDA-MB-435 Cell Line : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study noted an increase in apoptotic markers, confirming the induction of programmed cell death .
- Prostate Cancer Models : Another investigation focused on prostate cancer cell lines (LNCaP and PC3), revealing similar cytotoxic effects and suggesting that modifications to the imidazole ring could enhance potency against resistant strains .
Potential Applications
Given its promising biological activity, This compound may serve as a valuable candidate for drug development targeting:
Aplicaciones Científicas De Investigación
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. The presence of the imidazole and thiadiazole units contributes to its cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits significant inhibition of tumor growth in breast and lung carcinoma cell lines, with specific IC50 values indicating its potency against these cancer types .
- Mechanistic studies suggest that the compound may interact with cellular targets such as tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research findings indicate:
- Significant activity against multidrug-resistant pathogens , including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .
Synthesis and Production
The synthesis of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : This can be achieved through the Debus-Radziszewski imidazole synthesis.
- Thioether Formation : The imidazole derivative is reacted with a thiol under basic conditions.
- Isoxazole Synthesis : This involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Final Coupling : The final step involves coupling the imidazole-thioether intermediate with the isoxazole derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Anticancer Activity Evaluation
A study assessed the cytotoxic effects on human breast cancer cells (MCF-7). The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Efficacy
In a comparative study evaluating various thiazole derivatives against multidrug-resistant pathogens, this compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13(2)11-23-16(15-7-5-4-6-8-15)10-20-19(23)26-12-18(24)21-17-9-14(3)25-22-17/h4-10,13H,11-12H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBCARGNVQQAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.